molecular formula C15H17NOS B8364976 (3-(4-Dimethylamino-phenylsulfanyl)-phenyl)-methanol

(3-(4-Dimethylamino-phenylsulfanyl)-phenyl)-methanol

Cat. No. B8364976
M. Wt: 259.4 g/mol
InChI Key: BQPBCAKNZWRWII-UHFFFAOYSA-N
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Patent
US07683185B2

Procedure details

To a suspension of lithium aluminium hydride (61 mg, 1.1 mmol) in dry tetrahydrofuran (2 mL) at 0° C., under an argon atmosphere, was added a solution of 3-(4-dimethylamino-phenylsulfanyl)-benzoic acid methyl ester (287 mg, 1.0 mmol) in dry tetrahydrofuran (4 mL) in a dropwise manner. The mixture was stirred at room temperature for 1 hour and then cooled to 0° C. Acetone (2 mL) was added dropwise followed by brine (8 mL) to give a slurry that was filtered through a pad of celite, which was washed with ethyl acetate (3×10 mL). The organic layer was washed with brine (25 mL), dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give the title compound (255 mg, 98%) as a colourless oil.
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([S:16][C:17]2[CH:22]=[CH:21][C:20]([N:23]([CH3:25])[CH3:24])=[CH:19][CH:18]=2)[CH:11]=1.CC(C)=O>O1CCCC1.[Cl-].[Na+].O>[CH3:24][N:23]([CH3:25])[C:20]1[CH:19]=[CH:18][C:17]([S:16][C:12]2[CH:11]=[C:10]([CH2:9][OH:8])[CH:15]=[CH:14][CH:13]=2)=[CH:22][CH:21]=1 |f:0.1.2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
61 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
287 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)SC1=CC=C(C=C1)N(C)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
brine
Quantity
8 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
to give a slurry that
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite, which
WASH
Type
WASH
Details
was washed with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)SC=1C=C(C=CC1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 255 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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